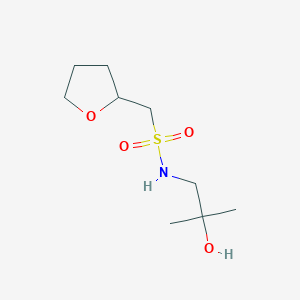
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide, also known as HMBT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HMBT is a thiadiazole derivative that has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide is not fully understood. However, it is believed that N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide inhibits protein-protein interactions by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting with each other, which can lead to changes in various biological processes.
Biochemical and Physiological Effects:
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. Additionally, N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide in lab experiments is its specificity for inhibiting protein-protein interactions. This specificity can help researchers better understand the role of specific proteins in various biological processes. However, one limitation of using N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide is that it may not be effective in inhibiting all protein-protein interactions. Additionally, the use of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide may have unintended effects on other biological processes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide in scientific research. One potential direction is the development of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide-based therapies for various diseases, such as cancer and neurodegenerative diseases. Additionally, N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide could be used to study the role of specific proteins in various biological processes, which could lead to the development of new treatments for various diseases. Finally, further research is needed to better understand the mechanism of action of N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide, which could lead to the development of more effective N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide-based therapies.
Méthodes De Synthèse
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide can be synthesized using a two-step process. The first step involves the synthesis of 2-amino-5-methylthiazole, which is then reacted with chloroacetyl chloride to form 2-chloro-N-(5-methylthiazol-2-yl)acetamide. The resulting compound is then reacted with potassium thiocyanate to produce N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been used in various scientific research applications. One of its primary uses is in the study of protein-protein interactions. N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide has been shown to inhibit the interaction between two proteins, which can help researchers better understand the role of these proteins in various biological processes.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-8(2,13)5-9-7(12)6-4-10-11-14-6/h4,13H,3,5H2,1-2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFVEYVVHBDKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CNC(=O)C1=CN=NS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methylbutyl)thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid](/img/structure/B7589082.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-pyrazol-1-ylacetamide](/img/structure/B7589107.png)

![3-[1-(Furan-3-ylmethyl)piperidin-3-yl]propanoic acid](/img/structure/B7589123.png)
![N-[(1-hydroxycyclohexyl)methyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7589126.png)
![4-[(E)-3-(3-fluorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589133.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589142.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]morpholine](/img/structure/B7589144.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7589154.png)

![N-[(3-fluorophenyl)methyl]oxepan-4-amine](/img/structure/B7589171.png)